molecular formula C23H25BF2N2O2 B14028536 Cranad 2

Cranad 2

Cat. No.: B14028536
M. Wt: 410.3 g/mol
InChI Key: REYKHNSZPNPCFO-HCYHKVCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cranad 2 is a curcumin-derived near-infrared fluorescent probe specifically designed for the detection of amyloid-beta deposits. It is known for its ability to penetrate the blood-brain barrier and bind to amyloid-beta aggregates with high affinity, making it a valuable tool in Alzheimer’s disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cranad 2 is synthesized through a series of chemical reactions involving curcumin as the starting material. The synthesis involves the derivatization of curcumin to introduce difluoroboron groups, which enhance its fluorescent properties. The reaction conditions typically include the use of organic solvents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the purification of intermediates and the final product to achieve high purity, which is essential for its use in biomedical applications .

Chemical Reactions Analysis

Types of Reactions

Cranad 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and specific oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of oxidized derivatives with altered fluorescent properties .

Scientific Research Applications

Cranad 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a fluorescent probe for detecting amyloid-beta aggregates in vitro and in vivo.

    Biology: Facilitates the study of amyloid-beta deposits in animal models of Alzheimer’s disease.

    Medicine: Aids in the early diagnosis and monitoring of Alzheimer’s disease through non-invasive imaging techniques.

Mechanism of Action

Cranad 2 exerts its effects by binding specifically to amyloid-beta aggregates. The binding induces a significant increase in fluorescence intensity and a blue shift in emission wavelength, allowing for the detection of amyloid-beta deposits. The molecular targets of this compound include amyloid-beta plaques, and the pathways involved in its mechanism of action are related to its ability to penetrate the blood-brain barrier and selectively bind to amyloid-beta aggregates .

Comparison with Similar Compounds

Cranad 2 is unique compared to other similar compounds due to its high affinity for amyloid-beta aggregates and its ability to penetrate the blood-brain barrier. Similar compounds include:

This compound stands out due to its excellent optical characteristics, including a 70-fold increase in fluorescence intensity and a significant blue shift in emission wavelength upon binding to amyloid-beta aggregates .

Properties

Molecular Formula

C23H25BF2N2O2

Molecular Weight

410.3 g/mol

IUPAC Name

(1E,4Z,6E)-5-difluoroboranyloxy-1,7-bis[4-(dimethylamino)phenyl]hepta-1,4,6-trien-3-one

InChI

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22(29)17-23(30-24(25)26)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3/b15-9+,16-10+,23-17-

InChI Key

REYKHNSZPNPCFO-HCYHKVCZSA-N

Isomeric SMILES

B(O/C(=C\C(=O)/C=C/C1=CC=C(C=C1)N(C)C)/C=C/C2=CC=C(C=C2)N(C)C)(F)F

Canonical SMILES

B(OC(=CC(=O)C=CC1=CC=C(C=C1)N(C)C)C=CC2=CC=C(C=C2)N(C)C)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.